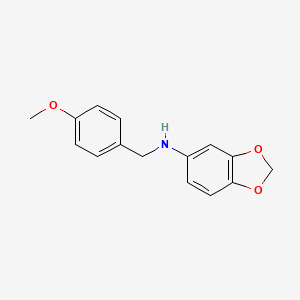

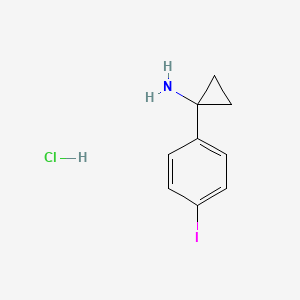

![molecular formula C7H7ClN4O B2617588 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 99950-95-5](/img/structure/B2617588.png)

7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are widely used in the design of anticancer agents .

Synthesis Analysis

The synthesis of triazolopyrimidines is often achieved through a process related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C6H6N4O . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Triazolopyrimidines have been found to exhibit various biological activities. For instance, they have been used in the design of anticancer agents . In one study, a series of triazolopyrimidine indole derivatives were synthesized and tested against three human cancer cell lines .

Aplicaciones Científicas De Investigación

Alkyl Rearrangement and Chemical Properties

Makisumi and Kanō (1963) investigated the properties of 5-Methyl-7-methoxy-s-triazolo [1, 5-a] pyrimidine, prepared through the reaction of the 7-chloro compound with sodium methoxide. They discovered that the alkyl group of the 7-alkoxy derivatives undergoes rearrangement to the ring nitrogen at 3- and 4-positions, indicating a significant aspect of its chemical behavior (Makisumi & Kanō, 1963).

Potential Anticancer Agents

In the quest for new anticancer agents, Kanō and Makisumi (1958) synthesized a number of 5-substituted 7-methyl-s-triazolo and tetrazolo pyrimidines by nucleophilic displacement of corresponding chloro compounds. These compounds are being screened for antimetabolite and anticancer activity, highlighting the potential pharmaceutical applications of such structures (Kanō & Makisumi, 1958).

Arylation and Chemical Transformations

Rusinov et al. (1992) synthesized 6-Nitro-7-aryl-1,2,4-triazolo[1,5-a]pyrimidines and explored their chemical behavior, providing insights into the synthetic versatility and the influence of substituents on the reaction course (Rusinov et al., 1992).

Synthetic Pathways and Intermediates

Tang et al. (2014) prepared 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines through bromine-mediated oxidative cyclization, demonstrating their utility as versatile synthetic intermediates for easy diversification, including palladium-catalyzed cross-couplings and direct aromatic substitution. This study showcases the compound's role in facilitating complex chemical syntheses (Tang et al., 2014).

Antitumor Activity and Synthetic Methods

Hafez and El-Gazzar (2009) explored the antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide, demonstrating the relevance of such compounds in the development of cancer therapeutics. Their work highlights the importance of novel synthetic routes and the potential biological activities of these molecules (Hafez & El-Gazzar, 2009).

Mecanismo De Acción

Target of Action

The primary target of 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is the ERK signaling pathway . This pathway plays a crucial role in cell proliferation and survival, making it a key target in cancer research .

Mode of Action

This compound: interacts with its targets by inhibiting the ERK signaling pathway . This results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Biochemical Pathways

The ERK signaling pathway is the primary biochemical pathway affected by This compound . The suppression of this pathway leads to downstream effects such as the induction of cell apoptosis and G2/M phase arrest . It also regulates cell cycle-related and apoptosis-related proteins in cells .

Pharmacokinetics

The ADME properties of This compound Its potent antiproliferative activities against various cancer cell lines suggest that it may have favorable bioavailability .

Result of Action

The action of This compound leads to molecular and cellular effects such as the inhibition of cell growth and colony formation . It also induces cell apoptosis and G2/M phase arrest, and regulates cell cycle-related and apoptosis-related proteins .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Related [1,2,4]triazolo[1,5-a]pyrimidine compounds have been used to design anticancer agents . These compounds can interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

While specific cellular effects of 7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine are not documented, related compounds have shown significant antiproliferative activities against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been found to exhibit inhibitory effects on the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These compounds can induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models are not documented. The effects of related compounds can vary with different dosages, and high doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

Related compounds could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

7-chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O/c1-4-3-5(8)12-6(9-4)10-7(11-12)13-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLOAXOKOQAZFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

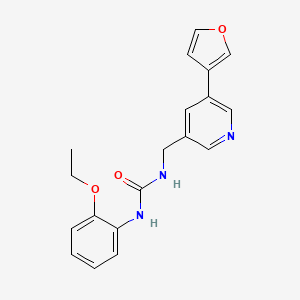

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(3-phenylpropyl)urea](/img/structure/B2617508.png)

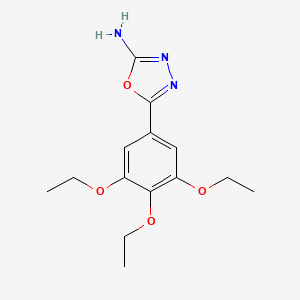

![Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2617517.png)

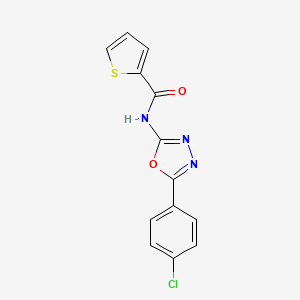

![1-(6-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2617519.png)

![3-Bromothieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B2617521.png)

![4-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-hydroxy-3-methylbutanoic acid](/img/structure/B2617524.png)

![5-Oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2617525.png)